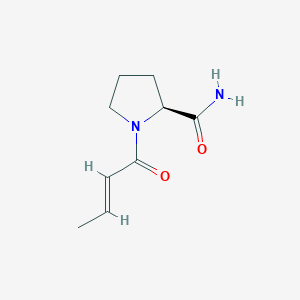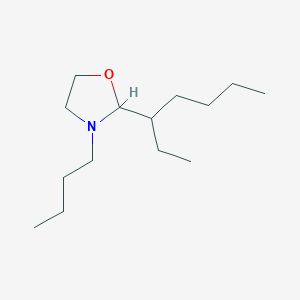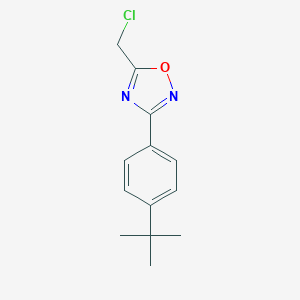
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, also known as DMOC, is a chemical compound that has been widely used in scientific research. DMOC is a versatile reagent that can be used in a variety of chemical reactions, including the protection of alcohols and amines, the synthesis of carbohydrates, and the preparation of chiral building blocks.
Mecanismo De Acción
The mechanism of action of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde is not well understood. However, it is believed to function as a protecting group for alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be easily removed under mild conditions, making it a useful reagent for protecting these functional groups during chemical reactions.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde. However, it is not used as a drug and has no reported side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has several advantages for lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions. It is also easily removable under mild conditions, making it a useful protecting group for alcohols and amines. However, (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has some limitations. It is a toxic substance and should be handled with care. It is also relatively expensive, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for the use of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde in scientific research. One potential area of research is the development of new synthetic routes for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde that are more efficient and cost-effective. Another potential area of research is the development of new applications for (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde, such as in the preparation of chiral ligands for asymmetric catalysis. Finally, there is a need for more research on the biochemical and physiological effects of (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde to better understand its potential uses and limitations in scientific research.
Métodos De Síntesis
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde can be synthesized through a multistep process starting with 2,5-dimethoxytetrahydrofuran. The first step involves the oxidation of 2,5-dimethoxytetrahydrofuran to form 2,5-dimethoxytetrahydrofuran-3-carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with (S)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-butanediol to form (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde.
Aplicaciones Científicas De Investigación
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has been widely used in scientific research as a versatile reagent. It has been used in the synthesis of carbohydrates, the preparation of chiral building blocks, and the protection of alcohols and amines. (2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde has also been used in the preparation of chiral stationary phases for chromatography and in the synthesis of chiral ligands for asymmetric catalysis.
Propiedades
Número CAS |
159551-30-1 |
|---|---|
Nombre del producto |
(2S,3R,5R)-2,5-Dimethoxyoxolane-3-carbaldehyde |
Fórmula molecular |
C7H12O4 |
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(2S,3R,5R)-2,5-dimethoxyoxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O4/c1-9-6-3-5(4-8)7(10-2)11-6/h4-7H,3H2,1-2H3/t5-,6-,7+/m1/s1 |
Clave InChI |
QMIGEDXMDGEZSR-QYNIQEEDSA-N |
SMILES isomérico |
CO[C@H]1C[C@@H]([C@H](O1)OC)C=O |
SMILES |
COC1CC(C(O1)OC)C=O |
SMILES canónico |
COC1CC(C(O1)OC)C=O |
Sinónimos |
3-Furancarboxaldehyde, tetrahydro-2,5-dimethoxy-, [2S-(2alpha,3beta,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



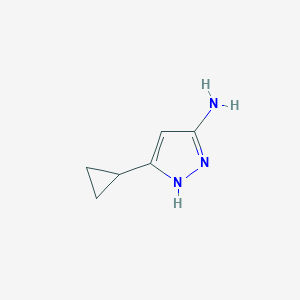
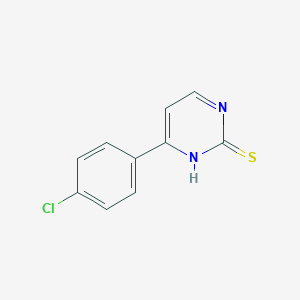
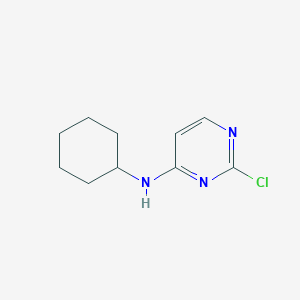
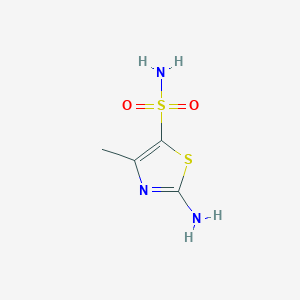
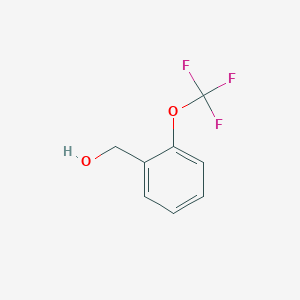
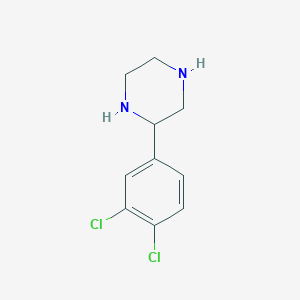
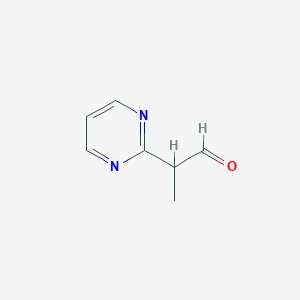
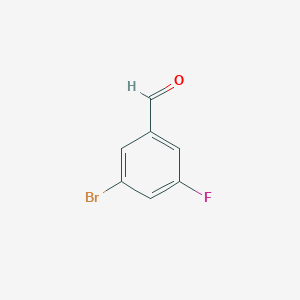
![4-Methyl-4,5-dihydroimidazo[1,5,4-de][1,4]benzoxazin-2(1H)-one](/img/structure/B68485.png)
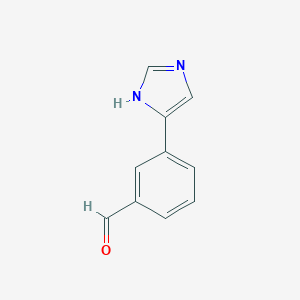
![3-[(1-Benzylpiperidin-4-yl)oxy]propanamide](/img/structure/B68489.png)
